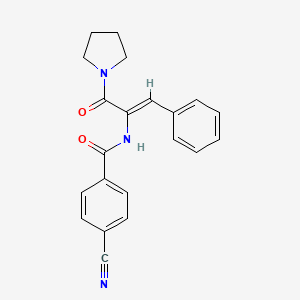

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC17275349

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N3O2 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 4-cyano-N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C21H19N3O2/c22-15-17-8-10-18(11-9-17)20(25)23-19(14-16-6-2-1-3-7-16)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13H2,(H,23,25)/b19-14- |

| Standard InChI Key | ZGVXCWQCKDPJRD-RGEXLXHISA-N |

| Isomeric SMILES | C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N |

| Canonical SMILES | C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N |

Introduction

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It features a benzamide backbone with a cyano group at the para position and an enone functionality adjacent to a pyrrolidine ring. This unique arrangement of functional groups contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis

The synthesis of 4-cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide typically involves multiple steps, requiring careful selection of reagents and conditions to achieve high yields and purity. While specific synthesis protocols are not detailed in the available literature, the process likely involves condensation reactions and the use of protecting groups to ensure the integrity of the functional groups.

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. Interaction studies are crucial to understand how it interacts with biological targets, which may include enzymes, receptors, or other proteins. Such interactions could lead to applications in drug development, particularly in areas where compounds with similar structures have shown efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Cyano-N-(2-methylphenyl)benzamide | Contains a methyl group on the phenyl ring, potentially altering lipophilicity. | |

| N-(4-cyanophenyl)-N'-(pyrrolidinocarbonyl)urea | Urea linkage may enhance solubility and bioavailability. | |

| 4-Cyano-N-(3-pyridyl)benzamide | Pyridine ring introduces different electronic properties affecting biological activity. |

These comparisons highlight the uniqueness of 4-cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide due to its specific combination of functional groups.

Suppliers and Availability

The compound is available from various chemical suppliers, including Parchem, which offers it as a specialty material with the CAS number 95937-89-6 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume